molecular formula C8H6BrF4N B1379904 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine CAS No. 1270452-52-2

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B1379904
CAS No.: 1270452-52-2
M. Wt: 272.04 g/mol
InChI Key: CEQDAOYHEAHURX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with bromine (Br) at position 5 and fluorine (F) at position 2, linked to a 2,2,2-trifluoroethylamine group.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQDAOYHEAHURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 5-bromo-2-fluorobenzene with trifluoroethylamine under specific conditions. The process may include steps such as halogenation, nucleophilic substitution, and amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired biological effects. The bromine and fluorine atoms on the phenyl ring may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Variation

The compound’s closest analogues differ in halogen type, position, or stereochemistry. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine 4-Br on phenyl ring C₈H₇BrF₃N 254.049 Intermediate in organic synthesis; no stereo centers
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine 4-Cl on phenyl ring C₈H₇ClF₃N 209.60 Used in asymmetric synthesis; (R)-enantiomer resolved via chiral chromatography
(R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride 3-Br on phenyl ring; R-configuration C₈H₈BrClF₃N 290.51 Chiral building block; hydrochloride salt improves stability
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone Ketone derivative (non-amine) C₈H₃BrF₄O 271.01 Intermediate for synthesizing amines via reductive amination

Key Observations :

  • Halogen Effects: Bromine at position 5 (target compound) vs. 4-bromo () alters steric and electronic profiles. The 5-bromo-2-fluoro substitution may enhance lipophilicity and receptor binding compared to monosubstituted analogues .
  • Chlorine vs. Bromine : Chlorine (lower atomic weight, higher electronegativity) in 4-chloro derivatives () may reduce metabolic stability compared to brominated analogues but improve solubility .
  • Stereochemistry : Enantiomerically pure (R)-configurations (e.g., ) are critical for biological activity, suggesting that the target compound’s stereochemistry (if resolved) could significantly impact its pharmacological properties .
Pharmacological and Physicochemical Properties
  • Trifluoroethylamine Group : Enhances metabolic stability and membrane permeability in drug candidates, as seen in CGRP antagonists .
Commercial Availability
  • Several analogues (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanamine hydrochloride) are marketed as building blocks by suppliers like BLD Pharm Ltd. (), indicating industrial relevance. The target compound’s unique substitution pattern may position it as a niche intermediate for tailored drug development .

Biological Activity

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine, a compound with the molecular formula C8_8H6_6BrF4_4N, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Weight : 272.038 g/mol
  • CAS Number : 1213389-71-9
  • IUPAC Name : (1R)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
  • SMILES Notation : NC@HC(F)(F)F
PropertyValue
Molecular FormulaC8_8H6_6BrF4_4N
Molecular Weight272.038 g/mol
CAS Number1213389-71-9
IUPAC Name(1R)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of bromine and fluorine atoms enhances lipophilicity and may influence receptor binding affinity.

Pharmacological Effects

This compound has been studied for its potential effects on:

  • Neurotransmission : It may modulate the activity of neurotransmitters like serotonin and dopamine.
  • Antidepressant Activity : Preliminary studies suggest potential antidepressant-like effects in animal models.
  • Cytotoxicity : Investigations into its cytotoxic properties reveal that it may inhibit certain cancer cell lines.

Study 1: Antidepressant-Like Effects

A study conducted on rodent models evaluated the antidepressant-like effects of this compound. Results showed a significant reduction in immobility time in the forced swim test compared to control groups, indicating potential antidepressant activity.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited IC50 values indicating effective inhibition of cell proliferation in specific cancer types, suggesting a possible role in cancer therapy.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantReduced immobility in tests[Source Needed]
CytotoxicityInhibition of cancer cells[Source Needed]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine

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